molecular formula C22H43FN6O9 B039500 5-Deoxy-5-fluoroarbekacin CAS No. 119783-91-4

5-Deoxy-5-fluoroarbekacin

Cat. No. B039500
M. Wt: 554.6 g/mol
InChI Key: ZJNVEFMFKDNZMU-VGBYYLGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotics have been a vital weapon in the fight against bacterial infections for decades. However, with the emergence of antibiotic-resistant bacteria, there is an urgent need for new antibiotics with novel mechanisms of action. One such antibiotic is 5-Deoxy-5-fluoroarbekacin (5-DFArb), which has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 5-Deoxy-5-fluoroarbekacin is similar to that of other aminoglycosides. It binds to the bacterial ribosome, inhibiting protein synthesis and causing misreading of the genetic code. This ultimately leads to bacterial cell death.

Biochemical And Physiological Effects

5-Deoxy-5-fluoroarbekacin has been shown to have low toxicity in preclinical studies. It has a favorable pharmacokinetic profile, with good tissue penetration and a long half-life. However, like other aminoglycosides, it can cause nephrotoxicity and ototoxicity at high doses.

Advantages And Limitations For Lab Experiments

One advantage of 5-Deoxy-5-fluoroarbekacin is its potent antibacterial activity against multidrug-resistant bacteria. This makes it a promising candidate for the treatment of infections caused by these pathogens. However, its potential toxicity limits its use in clinical settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug interactions.

Future Directions

There are several potential future directions for research on 5-Deoxy-5-fluoroarbekacin. One area of interest is the development of combination therapies with other antibiotics to enhance its efficacy and reduce toxicity. Another area of research is the investigation of the molecular mechanisms underlying its enhanced antibacterial activity. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-Deoxy-5-fluoroarbekacin in humans.
Conclusion
In conclusion, 5-Deoxy-5-fluoroarbekacin is a promising new antibiotic with potent antibacterial activity against multidrug-resistant bacteria. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

5-Deoxy-5-fluoroarbekacin is a semi-synthetic aminoglycoside antibiotic derived from arbekacin. The synthesis method involves the replacement of the 5-hydroxyl group of arbekacin with a 5-fluoro group. This modification enhances the antibacterial activity of the molecule and reduces its toxicity.

Scientific Research Applications

5-Deoxy-5-fluoroarbekacin has been extensively studied in preclinical models for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. In vitro studies have shown that 5-Deoxy-5-fluoroarbekacin has potent bactericidal activity, with minimum inhibitory concentrations (MICs) lower than those of other aminoglycosides. In vivo studies in animal models have demonstrated the efficacy of 5-Deoxy-5-fluoroarbekacin in treating bacterial infections, including pneumonia, sepsis, and urinary tract infections.

properties

CAS RN

119783-91-4

Product Name

5-Deoxy-5-fluoroarbekacin

Molecular Formula

C22H43FN6O9

Molecular Weight

554.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1

InChI Key

ZJNVEFMFKDNZMU-VGBYYLGDSA-N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Other CAS RN

119783-91-4

synonyms

5-deoxy-5-epi-5-fluoro-arbekacin
5-deoxy-5-fluoroarbekacin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.